Perfragilin A
Overview
Description
Preparation Methods
The synthesis of Perfragilin A involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
Perfragilin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The thiomethyl ether group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
Chemistry: The unique structure of Perfragilin A makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s cytotoxic properties suggest potential applications in cancer therapy. Further research is needed to fully understand its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of Perfragilin A involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but the thiomethyl ether group is thought to play a crucial role in its bioactivity.
Comparison with Similar Compounds
Perfragilin A can be compared to other isoquinolinequinone compounds, such as:
Perfragilin B: Similar to this compound, but with an additional thiomethyl group, enhancing its cytotoxicity.
Mimosamycin: Another isoquinolinequinone with different substituents, leading to variations in biological activity.
Carmustine: A well-known anticancer drug with a different core structure but similar cytotoxic properties.
The uniqueness of this compound lies in its specific structural features, particularly the thiomethyl ether group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVUEQLYLYTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156226 | |
Record name | Perfragilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-94-7 | |
Record name | Perfragilin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfragilin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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